molecular formula C15H26O B159378 Drimenol CAS No. 468-68-8

Drimenol

Cat. No.: B159378
CAS No.: 468-68-8
M. Wt: 222.37 g/mol
InChI Key: HMWSKUKBAWWOJL-KCQAQPDRSA-N
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Mechanism of Action

Target of Action

Drimenol, also known as (-)-Drimenol, is a sesquiterpene alcohol that displays diverse bioactivities . The primary targets of this compound are the Crk1 kinase associated gene products, Ret2, Cdc37, and novel putative targets orf19.759, orf19.1672, and orf19.4382 . These targets are involved in various cellular activities, including protein trafficking between the Golgi apparatus and the endoplasmic reticulum, protein secretion, and cell signaling .

Mode of Action

This compound interacts with its targets by affecting cellular activities related to protein trafficking and cell signaling . It is synthesized from farnesyl pyrophosphate (FPP) through a two-step process: the cyclization of FPP into drimenyl pyrophosphate and the dephosphorylation of drimenyl pyrophosphate into this compound . This process is catalyzed by this compound synthases (DMSs), which belong to the haloacid dehalogenase (HAD)-like hydrolase superfamily .

Biochemical Pathways

The biochemical pathway of this compound involves the cyclization of farnesyl pyrophosphate (FPP) into drimenyl pyrophosphate and the subsequent dephosphorylation of drimenyl pyrophosphate into this compound . This process is facilitated by this compound synthases (DMSs), which are part of the haloacid dehalogenase (HAD)-like hydrolase superfamily . The cyclization and dephosphorylation reactions are essential for the efficient production of this compound .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It is known that this compound is a broad-spectrum antifungal agent . At high concentrations, it causes rupture of the fungal cell wall/membrane . In a nematode model of C. albicans infection, this compound rescued the worms from C. albicans-mediated death, indicating that this compound is tolerable and bioactive in metazoans .

Result of Action

This compound has a fungicidal effect, causing 100% death of various fungi at concentrations of 8 – 64 µg/ml . It not only acts against C. albicans but also inhibits other fungi such as Aspergillus, Cryptococcus, Pneumocystis, Blastomyces, Saksenaea, and fluconazole-resistant strains of C. albicans, C. glabrata, C. krusei, C. parapsilosis, and C. auris . At a high concentration (100 μg/ml), this compound causes rupture of the fungal cell wall/membrane .

Safety and Hazards

Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The complete elucidation of the biosynthetic pathway of drimane-type sesquiterpene esters from Aspergillus calidoustus has been reported. This involves a drimenol cyclase having the same catalytic function previously only reported in plants . These findings have deepened our understanding of how fungi synthesize drimane-type sesquiterpenes and the corresponding esters .

Properties

IUPAC Name

[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-11-6-7-13-14(2,3)8-5-9-15(13,4)12(11)10-16/h6,12-13,16H,5,7-10H2,1-4H3/t12-,13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWSKUKBAWWOJL-KCQAQPDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2C(CCCC2(C1CO)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H]2[C@@]([C@H]1CO)(CCCC2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

468-68-8
Record name (-)-Drimenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=468-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Drimenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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